2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Description
This compound belongs to the 1,2,4-oxadiazole class, characterized by a pyridine ring linked to a 1,2,4-oxadiazole scaffold substituted with a (2,5-dimethylphenoxy)methyl group. The electron-donating methyl groups on the phenoxy moiety likely enhance lipophilicity and influence binding interactions .
Properties
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-6-7-12(2)14(9-11)20-10-15-18-16(19-21-15)13-5-3-4-8-17-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXRAGLAHBMYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the oxadiazole ring is replaced by the dimethylphenoxy moiety.
Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant biological activity, which has been explored in various therapeutic contexts:
- Antimicrobial Activity : Studies have indicated that derivatives of 1,2,4-oxadiazole possess antimicrobial properties. The incorporation of the pyridine moiety enhances the efficacy against bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells. The specific structure of this compound may interact with cellular pathways involved in cancer progression, suggesting its potential as an anticancer agent .
Material Science
The unique structure of 2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine allows for applications in the development of advanced materials:
- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications .
Agricultural Chemistry
The compound's biological activity extends to agricultural applications:
- Pesticide Development : The oxadiazole ring is known for its insecticidal properties. Research is underway to evaluate the efficacy of this compound and its derivatives as potential pesticides against agricultural pests .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Polymer Synthesis
In another research project focused on material science, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for applications in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives (Brazilian Journal of Pharmaceutical Sciences, 2016)
and describe analogs such as N’-(4-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide. Key differences include:
- Oxadiazole Isomerism : The 1,3,4-oxadiazole core (vs. 1,2,4 in the target compound) alters electronic distribution and steric accessibility.
- Synthesis : The analogs require acidic pH (~5–6) during filtration for optimal yield due to thiol proton acidity, whereas the target compound’s synthesis (unreported in evidence) may involve milder conditions .
Table 1: Comparison of Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₇N₃O₂ | 295.34 | Not reported | 1,2,4-oxadiazole, dimethylphenoxy |
| Analog (1,3,4-oxadiazole with -SH) | C₂₀H₂₀N₄O₄S | 412.46 | 166–168 | Thiol group, acetohydrazide chain |
COMT Inhibitor with 1,2,4-Oxadiazole Core ()
The compound 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide shares the 1,2,4-oxadiazole-pyridine backbone but differs in substituents:
- Electron-Withdrawing Groups: A nitro (-NO₂) and trifluoromethyl (-CF₃) group enhance electrophilicity, contrasting with the electron-donating methyl groups in the target compound.
- Biological Activity: The nitro and dihydroxy groups likely improve binding to catechol-O-methyltransferase (COMT), whereas the target compound’s dimethylphenoxy group may favor hydrophobic interactions .
PSN375963 (G-Protein Coupled Receptor Ligand, )
PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) features:
Piperidine-Linked Oxadiazole ()
2-Chloro-5-methoxy-4-(5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl)aniline highlights:
- Aromatic Diversity : An aniline ring (vs. pyridine) introduces amine functionality, affecting solubility and charge distribution.
Biological Activity
The compound 2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a derivative of pyridine and oxadiazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 281.31 g/mol. The compound features a pyridine ring substituted with a 1,2,4-oxadiazole moiety and a dimethylphenoxy group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₂ |
| Molecular Weight | 281.31 g/mol |
| CAS Number | 1332529-58-4 |
| Solubility | Moderate in water |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. In vitro studies have shown that derivatives similar to this compound possess activity against various bacterial strains. For instance, compounds with oxadiazole have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Recent studies have suggested that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. A study demonstrated that derivatives of oxadiazole could inhibit tumor growth by disrupting cellular pathways associated with proliferation and survival. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of angiogenesis.
Case Study:
In a recent experiment involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined to be in the low micromolar range.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect could be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with oxadiazole structures often act as enzyme inhibitors.
- Modulation of Signaling Pathways: The compound may interfere with key signaling pathways involved in cell survival and proliferation.
- Induction of Apoptosis: Evidence suggests that this compound can trigger programmed cell death in cancer cells through intrinsic pathways.
Q & A
Q. What are the key synthetic strategies for preparing 2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step protocols:
Intermediate Preparation : Ethyl 2-(2,4-dimethylphenoxy)acetate is synthesized via reflux with a strong base (e.g., KOH) to overcome the low acidity of 2,4-dimethylphenol .
Oxadiazole Formation : Cyclization of 2-(2,4-dimethylphenoxy)acetohydrazide under reflux in basic media yields 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol. Critical pH Control : Filtration at pH 5–6 maximizes yield by avoiding salt formation in strongly acidic/basic conditions .
Final Coupling : Stirring the thiol intermediate with pyridine derivatives in methanol, catalyzed by glacial acetic acid, generates the target compound.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole, S-H stretch at 2550–2600 cm⁻¹ in intermediates) .
- NMR Analysis :
- ¹H NMR : Signals at δ 2.2–2.5 ppm (methyl groups on phenoxy), δ 5.0–5.5 ppm (OCH₂ protons), and δ 8.0–8.5 ppm (pyridine protons) .
- ¹³C NMR : Peaks at 165–170 ppm (oxadiazole C=N), 150–155 ppm (pyridine carbons) .
- EIMS : Molecular ion peaks at m/z 412–439 (depending on substituents) validate molecular weight .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize receptors like COMT (catechol-O-methyltransferase) due to structural similarity to nitrocatechol inhibitors (e.g., BIA 9-1067) .
- Docking Workflow :
- Protein Preparation : Retrieve COMT structure (PDB: 3BWM), remove water, add hydrogens.
- Ligand Optimization : Minimize compound geometry using DFT (B3LYP/6-31G* basis set).
- Binding Analysis : Use AutoDock Vina to assess interactions (e.g., hydrogen bonding with Mg²⁺ cofactor, π-π stacking with Tyr68) .
- Validation : Compare docking scores with known inhibitors (e.g., entacapone, tolcapone) .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer: Contradictions may arise from:
- Substituent Effects : Minor structural changes (e.g., nitro vs. dimethylamino groups) alter solubility and receptor binding. For example, nitro derivatives show higher COMT inhibition but lower selectivity .
- Assay Conditions : Variations in pH, temperature, or cell lines (e.g., peripheral vs. central COMT isoforms) impact results .
- Resolution Strategy :
Q. What methodologies improve selectivity for peripheral vs. central targets in neurological applications?
Methodological Answer:
- Peripheral Selectivity : Incorporate polar groups (e.g., pyridine N-oxide) to reduce blood-brain barrier penetration, as seen in BIA 9-1067 .
- In Vivo Models : Use bile duct-cannulated rats to measure compound distribution (plasma vs. cerebrospinal fluid) .
- Pharmacokinetic Tuning : Adjust logP (aim for 1–3) via substituent modification (e.g., replacing methyl with trifluoromethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
